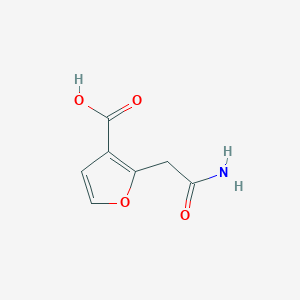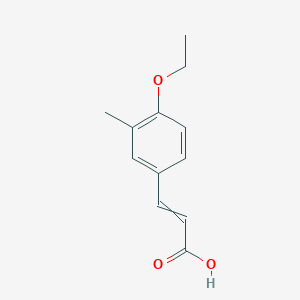![molecular formula C7H7BrN4 B1381227 6-溴-3,7-二甲基-3H-[1,2,3]三唑并[4,5-b]吡啶 CAS No. 1799975-72-6](/img/structure/B1381227.png)
6-溴-3,7-二甲基-3H-[1,2,3]三唑并[4,5-b]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd and 7th positions on the triazolopyridine ring
科学研究应用
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds such as imidazopyridines, which are isosteres of purine ring, have a wide range of medicinal and biological properties .
Mode of Action
For instance, 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .
Biochemical Pathways
Similar compounds have been shown to have a wide range of drug development applications against various diseases .
Pharmacokinetics
The chemical properties of the compound, such as its structure, melting point, boiling point, density, molecular formula, and molecular weight, are available .
Result of Action
Similar compounds have been evaluated against certain cell lines for their antitumor activity .
Action Environment
It’s known that similar compounds react under specific conditions .
生化分析
Biochemical Properties
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways they regulate .
Additionally, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine has been shown to bind to certain receptor proteins, modulating their signaling pathways. For instance, it can interact with G-protein coupled receptors (GPCRs), altering the downstream signaling cascades that these receptors control. This interaction can lead to changes in cellular responses such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway .
In normal cells, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in altered gene expression and changes in cellular metabolism. The compound has also been reported to affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of cytochrome P450 enzymes, the compound prevents the metabolism of substrates, leading to an accumulation of these substrates in the cell .
Furthermore, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can act as an agonist or antagonist of receptor proteins. For example, its interaction with GPCRs can either activate or inhibit the receptor’s signaling pathway, depending on the specific receptor and the cellular context . This dual functionality allows the compound to modulate a wide range of biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in a loss of activity.
Long-term studies have shown that continuous exposure to 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can lead to adaptive changes in cellular function. For instance, cells may upregulate the expression of detoxifying enzymes in response to the compound’s inhibitory effects on cytochrome P450 enzymes . These adaptive responses can influence the overall cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of the compound become more pronounced, leading to potential adverse outcomes . These findings highlight the importance of dosage optimization in therapeutic applications of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine.
Metabolic Pathways
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biotransformation, leading to their excretion from the body.
The compound also interacts with other enzymes and cofactors involved in metabolic processes. For example, it can inhibit the activity of glutathione S-transferase, an enzyme that plays a crucial role in detoxification . This inhibition can lead to an accumulation of reactive oxygen species and oxidative stress in cells.
Transport and Distribution
The transport and distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, such as organic anion transporting polypeptides (OATPs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
The distribution of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine within tissues is also influenced by its physicochemical properties. Its lipophilicity allows it to readily cross cell membranes, leading to its accumulation in lipid-rich tissues . This distribution pattern can impact the compound’s overall biological activity and toxicity.
Subcellular Localization
The subcellular localization of 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
In the mitochondria, 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine can disrupt mitochondrial membrane potential, leading to the release of pro-apoptotic factors . In the nucleus, it can interact with transcription factors and influence gene expression . These subcellular interactions are critical for the compound’s overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,7-dimethylpyridine with bromine to introduce the bromine atom at the 6th position. This is followed by the formation of the triazole ring through a cyclization reaction with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, cyclization, and purification using techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Cyclization: Reagents like azides or hydrazines can be used for cyclization reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cyclization can result in the formation of fused heterocyclic compounds.
相似化合物的比较
Similar Compounds
- 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyrazine
- 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]quinoline
- 6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyrimidine
Uniqueness
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
IUPAC Name |
6-bromo-3,7-dimethyltriazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)3-9-7-6(4)10-11-12(7)2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXCJQBOVHJBER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N(N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B1381144.png)
![Methyl 2-exo-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B1381146.png)
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
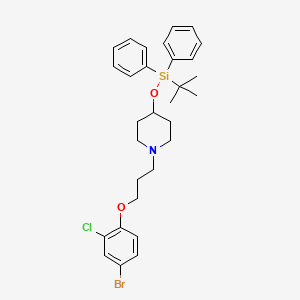
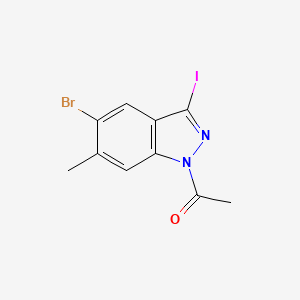
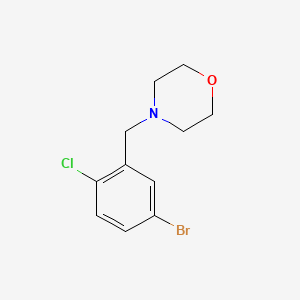
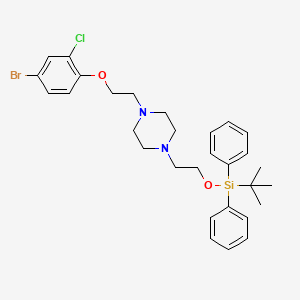
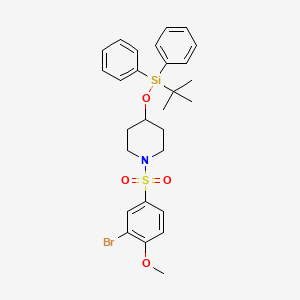



![tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381162.png)
